molecular formula C20H18ClN3O3 B2649655 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931968-16-0

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2649655
CAS No.: 931968-16-0
M. Wt: 383.83
InChI Key: BWCZHWKWWPKGHG-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a high-purity chemical compound developed for research applications, particularly in the field of oncology and cell biology. This specialized oxazole-carbonitrile derivative features a complex structure integrating furan, chlorophenoxy, and piperidine moieties, a design profile associated with compounds that target tubulin polymerization . Tubulin is a crucial protein for cell division, and inhibitors of its polymerization are valuable tools for studying cell cycle mechanisms and investigating potential anticancer strategies . Researchers can utilize this compound to explore the structure-activity relationships of heterocyclic compounds in disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in proliferating cells . Its molecular formula is C20H19ClN4O3 and it has a molecular weight of approximately 398.84 g/mol . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)25-13-16-8-9-18(26-16)19-23-17(12-22)20(27-19)24-10-2-1-3-11-24/h4-9H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZHWKWWPKGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) logP Key Differences/Effects Reference
Target Compound Oxazole-4-carbonitrile R₁: 5-[(4-chlorophenoxy)methyl]furan-2-yl ~423.85 ~5.47 High lipophilicity; 4-chlorophenoxy enhances steric/electronic effects.
R₂: Piperidin-1-yl
D301-0147 (2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile) Oxazole-4-carbonitrile R₁: Same as target; R₂: Cyclohexylamino 397.86 5.47 Cyclohexylamino (non-aromatic amine) vs. piperidinyl: Alters basicity and solubility.
D301-0266 (5-(benzylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile) Oxazole-4-carbonitrile R₁: 2-methylphenoxymethyl; R₂: Benzylamino 419.42 N/A Benzylamino introduces aromaticity; 2-methylphenoxy reduces steric hindrance vs. 4-Cl.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile Oxazole-4-carbonitrile R₁: 2-fluorophenyl; R₂: 2-fluorobenzoyl-piperazinyl 420.37 N/A Fluorine atoms increase electronegativity; benzoyl-piperazine enhances hydrogen bonding.
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile Pyrrole-3-carbonitrile R₁: 3-chlorothiophen-2-yl; R₂: 4-fluorophenyl-piperazinyl 388.88 N/A Thiophene vs. furan: Alters aromatic π-system and electronic distribution.

Key Findings:

Substituent Effects on Lipophilicity: The target compound and D301-0147 share identical logP values (5.47), suggesting similar membrane permeability despite differing amine groups (piperidinyl vs. cyclohexylamino) .

Impact of Heterocyclic Cores :

  • Oxazole derivatives (target compound, D301-0147) vs. pyrrole (): Oxazole’s electron-deficient nature may enhance interactions with biological targets compared to pyrrole’s electron-rich system .

Role of Substituted Amines: Piperidin-1-yl (target) provides a rigid, six-membered ring with basic nitrogen, whereas benzylamino (D301-0266) introduces aromaticity and bulk, possibly affecting receptor binding .

Chlorophenoxy vs. Thiophene/Other Groups: The 4-chlorophenoxy group in the target compound offers steric hindrance and electron withdrawal, contrasting with thiophene’s electron-rich sulfur atom (), which may alter metabolic stability or target affinity .

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule notable for its complex structure, which includes a furan ring, an oxazole ring, and a piperidine moiety. This unique arrangement contributes to its diverse biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3C_{21}H_{20}ClN_3O_3 with a molecular weight of approximately 319.74 g/mol . The structural features that define its reactivity and biological activity include:

  • Furan Ring : Contributes to the compound's electron-rich characteristics.
  • Oxazole Ring : Implicated in interactions with biological targets.
  • Piperidine Moiety : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In studies focusing on cancer cell lines, the compound demonstrated cytotoxic effects against several types of cancer, including prostate and breast cancer. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with key signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can lead to significant biochemical changes within cells, facilitating therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds with similar structural features may exhibit different biological activities. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Aspects
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrileContains a morpholine instead of piperidineDifferent biological activity profile due to morpholine structure
2-{5-(pyridin-3-yl)-1,3-thiazole}-5-(piperidin-1-yl)-1,3-oxazoleThiazole ring instead of furanPotentially different pharmacological effects
2-{5-(furan-2-yl)-1,3-thiazole}-5-(piperidin-1-yl)-1,3-dioxoleDioxole ring instead of oxazoleUnique reactivity due to dioxole

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antibiotic agent.
  • Cytotoxicity Assay : In vitro assays revealed that the compound induced apoptosis in prostate cancer cell lines at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

Furan-Oxazole Core Construction : Start with a [3+2] cycloaddition between a nitrile oxide (derived from 4-chlorophenoxyacetonitrile) and a substituted furan to form the oxazole ring. Similar methodologies are described for ethyl oxazole carboxylate derivatives .

Piperidine Substitution : Introduce the piperidin-1-yl group via nucleophilic substitution at the oxazole C-5 position. highlights analogous substitutions using piperidine in thiazole systems under reflux conditions with DMF as a solvent .

Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) and verify purity via HPLC (≥98% purity, as in ’s assay protocols) .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally related pyrazole-thiazole hybrids in and . Use SHELX software for refinement .
  • NMR Analysis : Assign peaks using 1H^1H- and 13C^{13}C-NMR in deuterated DMSO. Key signals include:
  • Oxazole C-4 carbonitrile: ~110–115 ppm (13C^{13}C-NMR).
  • Piperidine N-CH2_2 : δ 2.5–3.5 ppm (1H^1H-NMR), split due to coupling with adjacent protons .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Compare with ’s carbonitrile-based pesticides (e.g., fipronil) for activity trends .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxazole-piperidine coupling step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). achieved 85% yield in DMF at 80°C for 12 hours .
  • Catalyst Optimization : Compare bases (K2_2CO3_3, Cs2_2CO3_3) and transition-metal catalysts (e.g., Pd(OAc)2_2). Include a table:
ConditionSolventBase/CatalystYield (%)
DMF, 80°C, 12hDMFK2_2CO3_372
DMSO, 100°C, 8hDMSOCs2_2CO3_385
Toluene, reflux, 24hToluenePd(OAc)2_258
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h at 120°C) with comparable yields .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to differentiate adjacent protons and carbons. For example, distinguish oxazole C-5 (piperidine-substituted) from furan C-2 signals .
  • Variable Temperature NMR : Elevate temperature to 50°C in DMSO-d6_6 to reduce signal broadening caused by piperidine ring puckering .

Q. What mechanistic insights can guide SAR studies for this compound?

  • Methodological Answer :

  • Molecular Docking : Target GABAA_A receptors (homology modeling based on ’s fipronil) to predict binding interactions of the carbonitrile group .
  • Electrophysiological Assays : Use patch-clamp techniques on HEK293 cells expressing GABAA_A to validate inhibition/modulation .
  • Metabolite Identification : Incubate with liver microsomes (rat/human) and analyze via LC-MS for oxidative metabolites (e.g., piperidine N-oxidation) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. ’s buffer solution (pH 6.5) can mimic physiological conditions .
  • LogP Calculation : Compare experimental (HPLC retention time) vs. computational (ChemAxon) values to identify outliers. Adjust substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) to improve hydrophilicity .

Key Considerations

  • Methodological Rigor : Emphasized experimental design (solvent/catalyst screening), advanced instrumentation (2D NMR, X-ray), and hypothesis-driven SAR.

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